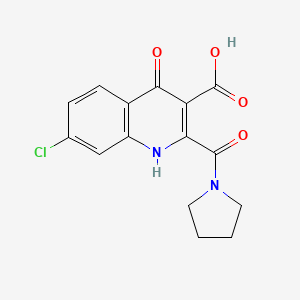
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a broad-spectrum antibiotic that belongs to the fluoroquinolone class of drugs. It is commonly used to treat bacterial infections in the respiratory, urinary, and gastrointestinal tracts.
Mechanism of Action
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has been shown to have a high degree of tissue penetration and is able to reach therapeutic concentrations in various body fluids and tissues, including the lungs, kidneys, prostate, and bone. It is also well-absorbed orally and has a bioavailability of around 70%. 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn is metabolized in the liver and excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for studying bacterial infections in vitro and in vivo. It is also readily available and relatively inexpensive. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended effects on the microbiome and may not accurately reflect the conditions of a natural infection.
Future Directions
Future research on 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn could focus on its potential use in combination therapies for the treatment of bacterial infections, as well as its role in the development of antibiotic resistance. Additionally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn, particularly in special populations such as children and pregnant women. Finally, the development of new fluoroquinolone antibiotics with improved efficacy and reduced side effects could be an important area of future research.
Synthesis Methods
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. The synthesis involves the addition of a pyrrolidine-1-carbonyl group to the 7-position of the quinoline ring, followed by the introduction of a chlorine atom at the 7-position. The resulting compound is then oxidized to form the carboxylic acid group at the 3-position.
Scientific Research Applications
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been shown to be effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae, among others. 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has also been investigated in the treatment of tuberculosis, sexually transmitted infections, and respiratory infections.
properties
IUPAC Name |
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-8-3-4-9-10(7-8)17-12(11(13(9)19)15(21)22)14(20)18-5-1-2-6-18/h3-4,7H,1-2,5-6H2,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDAFNZGSMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=O)C3=C(N2)C=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-2-(pyrrolidine-1-carbonyl)quinoline-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)
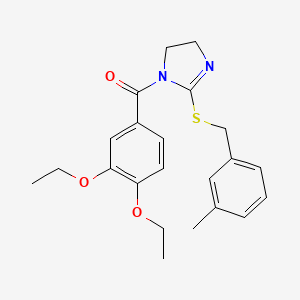
![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
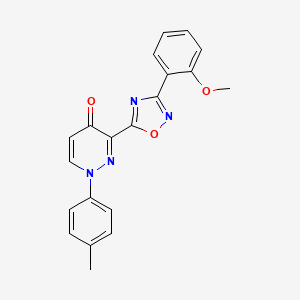
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
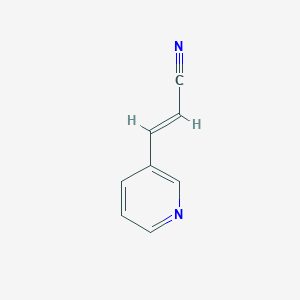

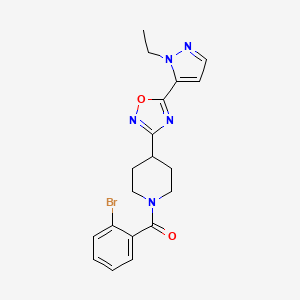
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
